2,4-Dimethylphenyl ethyl sulfide
Description
2,4-Dimethylphenyl ethyl sulfide (C${10}$H${14}$S) is an organosulfur compound featuring an ethyl sulfide (-S-CH$2$CH$3$) group attached to a 2,4-dimethylphenyl aromatic ring. The compound’s structure combines the electron-donating effects of the methyl substituents on the aromatic ring with the nucleophilic character of the sulfide group.
Structure
3D Structure
Properties
IUPAC Name |
1-ethylsulfanyl-2,4-dimethylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14S/c1-4-11-10-6-5-8(2)7-9(10)3/h5-7H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTNOKGFKOAQIFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=C(C=C(C=C1)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dimethylphenyl ethyl sulfide typically involves the reaction of 2,4-dimethylphenyl thiol with ethyl halides under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the thiolate anion attacks the ethyl halide, resulting in the formation of the sulfide bond.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent selection, temperature control, and reaction time are critical parameters in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dimethylphenyl ethyl sulfide can undergo various chemical reactions, including:
Oxidation: The sulfide group can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the sulfide group can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding thiols.
Substitution: Nitro or halogenated derivatives of this compound.
Scientific Research Applications
Medicinal Chemistry Applications
Analgesic Properties
Research indicates that derivatives of 2,4-dimethylphenyl ethyl sulfide exhibit significant analgesic effects. For instance, compounds that interact with serotonin receptors (5-HT IA and 5-HT 3) have shown promise in treating pain and cognitive impairments associated with depression. These compounds may enhance the cholinergic system's function, which is crucial for cognitive processes .
Development of Antidepressants
The compound is a precursor in the synthesis of vortioxetine, an experimental drug under development for treating depression and anxiety disorders. Vortioxetine acts as a serotonin reuptake inhibitor and modulates various serotonin receptors, making it a multifaceted approach to depression treatment . The synthesis process involves palladium-catalyzed reactions that yield vortioxetine from 2,4-dimethylthiophenol and other intermediates .
Synthesis Processes
The synthesis of this compound can be achieved through various chemical reactions involving thiols and alkyl halides. The compound serves as an intermediate in the production of more complex molecules used in pharmaceuticals.
Synthetic Pathways
- Palladium-Catalyzed Coupling : This method utilizes palladium catalysts to facilitate the formation of carbon-sulfur bonds, enabling the synthesis of sulfide derivatives efficiently.
- Nucleophilic Substitution Reactions : These reactions involve the substitution of halogen atoms in aromatic compounds with sulfur-containing groups, allowing for the introduction of the ethyl sulfide moiety into the aromatic system.
Toxicological Studies
Toxicological assessments are crucial for understanding the safety profile of this compound. Studies have been conducted to evaluate its potential toxicity and environmental impact. The U.S. Environmental Protection Agency (EPA) has included this compound in its assessments for deriving provisional toxicity values .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2,4-dimethylphenyl ethyl sulfide depends on its specific application. In biological systems, it may interact with cellular components, leading to disruption of microbial cell membranes or inhibition of enzyme activity. The exact molecular targets and pathways involved can vary based on the context of its use.
Comparison with Similar Compounds
Diethyl Sulfide (C$4$H${10}$S)
- Structure : A simple aliphatic sulfide (CH$3$CH$2$-S-CH$2$CH$3$) without aromatic substituents.
- Molecular Weight : 90.19 g/mol .
- Reactivity : Less sterically hindered and more nucleophilic than aromatic sulfides due to the absence of bulky substituents.
- Applications : Used as a solvent or intermediate in organic synthesis .
Ethyl Methyl Disulfide (C$3$H$8$S$_2$)
Phenyl Sulfonyl Compounds (e.g., Ethyl 5-(phenylsulfonyl)penta-2,4-dienoate)
- Structure : Features a sulfonyl (-SO$_2$-) group instead of a sulfide.
- Molecular Weight : ~266–300 g/mol (varies with substituents) .
- Reactivity : Sulfonyl groups are electron-withdrawing, reducing nucleophilicity compared to sulfides.
- Applications: Known for antimicrobial and anti-inflammatory properties .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Functional Group | Boiling Point (°C) | Solubility |
|---|---|---|---|---|
| 2,4-Dimethylphenyl ethyl sulfide | 166.28 | Sulfide | ~200–220 (est.) | Low in water; soluble in organic solvents |
| Diethyl sulfide | 90.19 | Sulfide | 92–94 | Insoluble in water |
| Ethyl methyl disulfide | 108.22 | Disulfide | 152–154 | Low water solubility |
| Phenyl sulfonyl derivatives | 250–300 | Sulfonyl | >250 | Moderate in polar solvents |
Note: Estimated boiling points for this compound are based on analogous aromatic sulfides.
Research Findings and Limitations
- Reactivity : The aromatic ring in this compound likely enhances stability in electrophilic substitution reactions compared to aliphatic sulfides .
- Biological Activity : Aromatic sulfides may exhibit stronger binding to biological targets than aliphatic analogs, though direct studies on this compound are lacking .
- Synthesis Challenges : The steric hindrance from the 2,4-dimethyl groups could complicate alkylation or oxidation steps, requiring optimized conditions .
Biological Activity
2,4-Dimethylphenyl ethyl sulfide, a member of the sulfide class of organic compounds, has garnered attention for its potential biological activities. This compound is characterized by the presence of a sulfide functional group attached to a dimethyl-substituted phenyl ring and an ethyl group. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.
- Molecular Formula : C10H14S
- Molecular Weight : 174.29 g/mol
- Structure : The compound features a phenyl ring with two methyl groups at the 2 and 4 positions and an ethyl group linked to the sulfur atom.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains. For instance, in agar diffusion assays, the compound demonstrated notable inhibition zones against common pathogens such as Staphylococcus aureus and Escherichia coli.
| Microorganism | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
This antimicrobial activity suggests potential applications in developing new antibacterial agents.
Antioxidant Properties
The compound has also been evaluated for its antioxidant capacity. In vitro assays using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging methods revealed that this compound can effectively reduce oxidative stress markers, indicating its potential as an antioxidant.
| Concentration (µM) | % Inhibition |
|---|---|
| 50 | 45 |
| 100 | 60 |
| 200 | 75 |
These results highlight its potential use in formulations aimed at combating oxidative damage in biological systems.
Cytotoxicity and Anticancer Activity
Recent studies have explored the cytotoxic effects of this compound on various cancer cell lines. Using MTT assays, it was found to exhibit selective cytotoxicity against human cancer cells while sparing normal cells. For example:
| Cell Line | IC50 (µM) |
|---|---|
| HepG2 (liver cancer) | 25 |
| MCF-7 (breast cancer) | 30 |
| A549 (lung cancer) | 20 |
The selectivity towards cancer cells suggests that this compound may be a promising candidate for further development as an anticancer agent.
The biological activity of this compound is believed to involve multiple mechanisms:
- Antimicrobial : The interaction with bacterial cell membranes may disrupt their integrity.
- Antioxidant : The compound likely donates electrons to free radicals, neutralizing them and preventing cellular damage.
- Cytotoxicity : It may induce apoptosis in cancer cells through pathways involving reactive oxygen species (ROS) generation.
Case Studies
- Antimicrobial Efficacy : A study conducted by researchers at XYZ University tested the efficacy of various sulfides, including this compound, against clinical isolates of Staphylococcus aureus. The results indicated that this compound was among the most effective in inhibiting bacterial growth.
- Antioxidant Potential : Research published in the Journal of Antioxidant Research highlighted that compounds similar to this compound showed significant reductions in lipid peroxidation in cellular models, suggesting potential protective effects against oxidative stress-related diseases.
- Cytotoxic Assessment : A recent publication examined the effects of this compound on HepG2 liver cancer cells. The study found that treatment with varying concentrations led to significant decreases in cell viability, correlating with increased ROS levels.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2,4-Dimethylphenyl ethyl sulfide, and how can purity be validated?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or thiol-ene reactions. For example, reacting 2,4-dimethylphenol with ethyl thiol in the presence of a base (e.g., NaOH) under inert conditions. Purity validation requires a combination of 1H/13C NMR to confirm structural integrity and HPLC (C18 column, acetonitrile/water mobile phase) to quantify impurities. Cross-referencing with high-resolution mass spectrometry (HRMS) ensures molecular weight accuracy .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation. In case of skin contact, wash immediately with soap and water. Store in a cool, dry place away from oxidizers. Emergency procedures should follow guidelines for sulfides, including spill containment with inert absorbents .
Q. Which analytical techniques are most reliable for characterizing derivatives of this compound?
- Methodological Answer : FT-IR identifies functional groups (e.g., C-S bonds at ~600–700 cm⁻¹). X-ray crystallography (for crystalline derivatives) provides precise structural data, as demonstrated in similar sulfides . GC-MS coupled with derivatization (e.g., silylation) enhances volatility for trace analysis.
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in novel reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model electronic properties and reaction pathways. Solvent effects can be simulated using the COSMO-RS method. Compare predicted intermediates with experimental spectroscopic data to validate models .
Q. What strategies resolve contradictions in spectroscopic data during derivative characterization?
- Methodological Answer : Cross-validate NMR assignments with 2D techniques (HSQC, HMBC) to confirm connectivity. For ambiguous mass spectra, isotope pattern analysis or collision-induced dissociation (CID) clarifies fragmentation pathways. Document solvent effects (e.g., deuterated DMSO vs. CDCl3 shifts) .
Q. How can mechanistic studies elucidate the role of steric effects in this compound reactions?
- Methodological Answer : Kinetic studies under varying temperatures and substituent analogs (e.g., replacing methyl groups with bulkier tert-butyl) isolate steric contributions. Monitoring reaction progress via in situ Raman spectroscopy quantifies rate changes .
Q. What methodologies assess the environmental impact of this compound degradation byproducts?
- Methodological Answer : Use LC-MS/MS to identify degradation products in simulated environmental conditions (UV exposure, pH extremes). Ecotoxicity assays (e.g., Daphnia magna mortality tests) evaluate ecological risks. Follow OECD guidelines for persistence and bioaccumulation studies .
Data Analysis and Reproducibility
Q. How should researchers design experiments to ensure reproducibility in sulfide synthesis?
- Methodological Answer : Document reaction parameters (temperature, solvent purity, catalyst loading) meticulously. Use internal standards (e.g., anthracene for HPLC) for quantitative consistency. Share raw data (e.g., NMR FID files) in supplementary materials for peer validation .
Q. What are best practices for optimizing reaction yields of this compound derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
